16-Hydroxy-9-[3-(pentyloxy)propanamido]hexadecanoic acid
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Overview
Description
16-Hydroxy-9-[3-(pentyloxy)propanamido]hexadecanoic acid is a complex organic compound with the molecular formula C24H47NO5. This compound is characterized by the presence of a hydroxy group, an amide linkage, and a pentyloxy side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 16-Hydroxy-9-[3-(pentyloxy)propanamido]hexadecanoic acid typically involves multiple steps:
Starting Material: The synthesis begins with hexadecanoic acid.
Hydroxylation: The hexadecanoic acid undergoes hydroxylation to introduce a hydroxy group at the 16th position.
Amidation: The hydroxylated product is then reacted with 3-(pentyloxy)propanoic acid to form the amide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
16-Hydroxy-9-[3-(pentyloxy)propanamido]hexadecanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The amide linkage can be reduced to an amine.
Substitution: The pentyloxy side chain can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and conditions such as elevated temperatures and pressures.
Major Products
Oxidation: Formation of 16-keto-9-[3-(pentyloxy)propanamido]hexadecanoic acid.
Reduction: Formation of 16-hydroxy-9-[3-(pentyloxy)propylamino]hexadecanoic acid.
Substitution: Formation of various substituted derivatives depending on the substituent used.
Scientific Research Applications
16-Hydroxy-9-[3-(pentyloxy)propanamido]hexadecanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and as a potential biomarker.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 16-Hydroxy-9-[3-(pentyloxy)propanamido]hexadecanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes and receptors involved in lipid metabolism and signaling pathways.
Pathways Involved: The compound can modulate pathways related to inflammation, oxidative stress, and cellular signaling.
Comparison with Similar Compounds
Similar Compounds
16-Hydroxyhexadecanoic acid:
9-Hydroxy-16-[3-(pentyloxy)propanamido]hexadecanoic acid: A positional isomer with the hydroxy and amide groups swapped.
Uniqueness
16-Hydroxy-9-[3-(pentyloxy)propanamido]hexadecanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
833484-08-5 |
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Molecular Formula |
C24H47NO5 |
Molecular Weight |
429.6 g/mol |
IUPAC Name |
16-hydroxy-9-(3-pentoxypropanoylamino)hexadecanoic acid |
InChI |
InChI=1S/C24H47NO5/c1-2-3-14-20-30-21-18-23(27)25-22(16-11-7-5-9-13-19-26)15-10-6-4-8-12-17-24(28)29/h22,26H,2-21H2,1H3,(H,25,27)(H,28,29) |
InChI Key |
OOMNZNLVAZRFSS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOCCC(=O)NC(CCCCCCCC(=O)O)CCCCCCCO |
Origin of Product |
United States |
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